Cas no 130403-04-2 (3-Isoxazolecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-5-methyl-)

3-Isoxazolecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-5-methyl- structure
130403-04-2 structure
Product name:3-Isoxazolecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-5-methyl-
CAS No:130403-04-2
MF:C17H22N2O2
MW:286.36878
CID:146506
PubChem ID:3076180

3-Isoxazolecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-5-methyl-
    • N-[2,6-di(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
    • N-(2,6-Diisopropylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
    • Z28260055
    • BRN 5821586
    • 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl-
    • AKOS003394035
    • N-[2,6-bis(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
    • N-(2,6-Bis(1-methylethyl)phenyl)-5-methyl-3-isoxazolecarboxamide
    • N-(2,6-diisopropylphenyl)-5-methyl-3-isoxazolecarboxamide
    • 130403-04-2
    • DTXSID80156514
    • Inchi: InChI=1S/C17H22N2O2/c1-10(2)13-7-6-8-14(11(3)4)16(13)18-17(20)15-9-12(5)21-19-15/h6-11H,1-5H3,(H,18,20)
    • InChI Key: SEBMMMUGQYFJBT-UHFFFAOYSA-N
    • SMILES: CC(C1C=CC=C(C(C)C)C=1NC(C1C=C(C)ON=1)=O)C

Computed Properties

  • Exact Mass: 286.16826
  • Monoisotopic Mass: 286.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.098
  • Boiling Point: 348.4°C at 760 mmHg
  • Flash Point: 164.5°C
  • Refractive Index: 1.56
  • PSA: 55.13

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